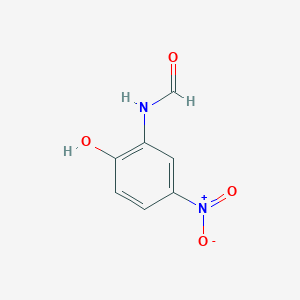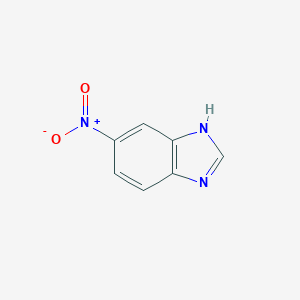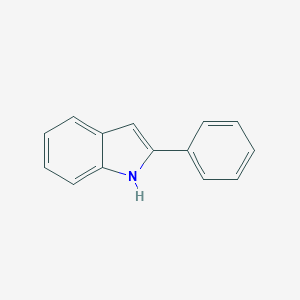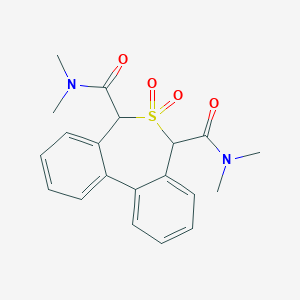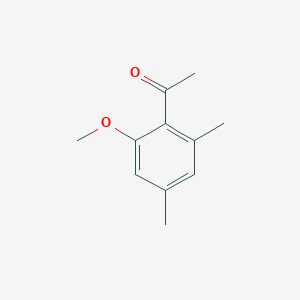
1-(2-Methoxy-4,6-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4,6-dimethylphenyl)ethanone, also known as p-methoxyacetophenone (PMA), is a chemical compound that belongs to the class of aromatic ketones. It is widely used in the field of organic synthesis due to its unique properties, including its strong odour and low melting point.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone is not well understood. However, it is believed that PMA acts as a nucleophile in organic reactions, particularly in the Friedel-Crafts acylation reaction. In this reaction, PMA acts as an electrophile and undergoes nucleophilic attack by the 2-methoxy-4,6-dimethylphenylmagnesium bromide.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that PMA exhibits anti-inflammatory and analgesic properties in animal studies. Additionally, PMA has been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in lab experiments include its low cost, easy availability, and high purity. Additionally, PMA can be easily synthesized using simple laboratory techniques. However, the limitations of using PMA in lab experiments include its strong odour, which can cause discomfort to researchers, and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using PMA as a precursor. Additionally, further studies are needed to investigate the biochemical and physiological effects of PMA in more detail. Finally, the development of new synthesis methods for PMA could lead to improved yields and purity of the compound.
Métodos De Síntesis
The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for the synthesis of PMA. This method involves the reaction of 2-methoxy-4,6-dimethylphenylmagnesium bromide with ethanoyl chloride in the presence of aluminium chloride as a catalyst.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. PMA is also used as a flavouring agent in the food industry. Additionally, PMA has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
Propiedades
Número CAS |
21009-92-7 |
|---|---|
Nombre del producto |
1-(2-Methoxy-4,6-dimethylphenyl)ethanone |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-methoxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(9(3)12)10(6-7)13-4/h5-6H,1-4H3 |
Clave InChI |
LQNUZJNWPUSUMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
Otros números CAS |
21009-92-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



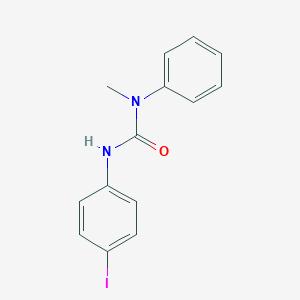
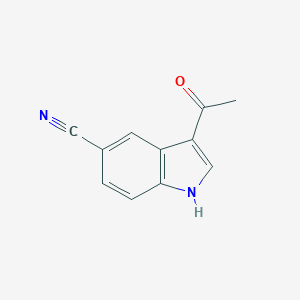
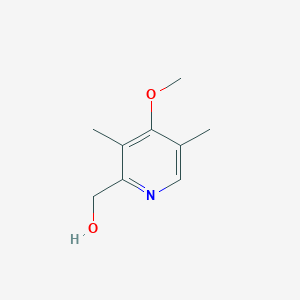
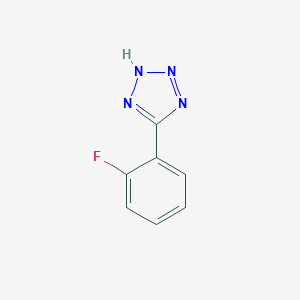
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
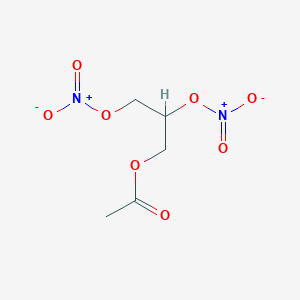
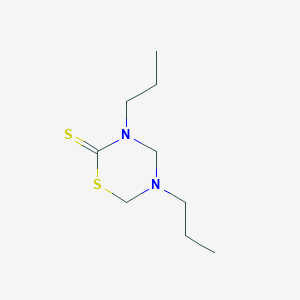
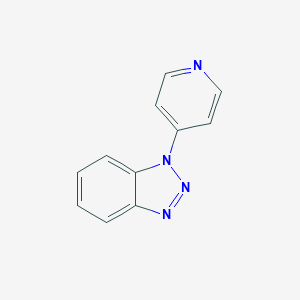
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
